[4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone
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Overview
Description
[4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone is a complex organic compound featuring a benzimidazole moiety, a piperidine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone typically involves multi-step organic synthesis. One common approach starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups . The thiazole ring is usually synthesized through cyclization reactions involving thioamides and α-haloketones .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, particularly targeting the carbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield N-oxides, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
Biologically, the compound’s benzimidazole and thiazole rings are known for their potential antimicrobial and antifungal activities. Research has shown that derivatives of these rings can inhibit the growth of various pathogens .
Medicine
In medicine, [4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone is being investigated for its potential as an anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for drug development .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .
Mechanism of Action
The mechanism of action of [4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone involves its interaction with various molecular targets. The benzimidazole ring can intercalate with DNA, disrupting replication and transcription processes. The piperidine ring may interact with protein receptors, altering their function. The thiazole ring can participate in redox reactions, affecting cellular oxidative stress levels .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and exhibit similar biological activities.
Thiazole Derivatives: Thiazole-based drugs such as ritonavir and thiamine are known for their therapeutic effects.
Uniqueness
What sets [4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone apart is its combination of three distinct pharmacophores in one molecule. This unique structure allows it to interact with multiple biological targets simultaneously, potentially leading to synergistic effects and enhanced therapeutic efficacy .
Properties
Molecular Formula |
C20H24N4OS |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methyl-5-propan-2-yl-1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C20H24N4OS/c1-12(2)18-17(21-13(3)26-18)20(25)24-10-8-14(9-11-24)19-22-15-6-4-5-7-16(15)23-19/h4-7,12,14H,8-11H2,1-3H3,(H,22,23) |
InChI Key |
YPIYZWSKGNPBGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(C)C)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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